Cethromycin-d6 -

Cethromycin-d6

Catalog Number: EVT-1507119
CAS Number:
Molecular Formula: C42H53D6N3O10
Molecular Weight: 771.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 205110-48-1 (unlabeled)
Source and Classification

Cethromycin-d6 is synthesized from natural sources or through chemical modifications of existing macrolides. Its classification as a ketolide places it in a subclass of macrolides that have been modified to enhance antibacterial activity and reduce susceptibility to resistance mechanisms commonly found in bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of cethromycin-d6 involves several key steps:

  1. Starting Materials: The synthesis typically begins with erythromycin or its derivatives.
  2. Deuteration: The introduction of deuterium atoms is achieved through various methods, including the use of deuterated solvents or reagents during the reaction steps.
  3. Key Reactions:
    • Esterification: A crucial step often involves the formation of esters, which can be facilitated by reagents like Yamaguchi esterification techniques.
    • Glycosylation: This step incorporates sugar moieties into the structure, typically using specific glycosyl donors and acceptors under catalytic conditions.
    • Final Modifications: Additional reactions may include reduction and oxidation steps to finalize the structure and enhance its pharmacological properties .
Molecular Structure Analysis

Structure and Data

  • Molecular Formula: C₁₅H₁₅D₆N₃O₅
  • Molecular Weight: Approximately 335.39 g/mol
  • Structural Features:
    • A 14-membered lactone ring
    • A desosamine sugar moiety
    • A quinolinyl side chain that enhances antibacterial activity .
Chemical Reactions Analysis

Reactions and Technical Details

Cethromycin-d6 undergoes various chemical reactions typical to macrolides:

  1. Acid-Base Reactions: The presence of hydroxyl groups allows for acid-base interactions.
  2. Nucleophilic Substitution: Functional groups on the lactone ring can participate in nucleophilic substitution reactions, modifying the antibiotic's properties.
  3. Hydrogenation/Reduction: These processes can be employed to modify double bonds within the structure, affecting its biological activity.

These reactions are critical for optimizing the compound's efficacy against resistant bacterial strains .

Mechanism of Action

Process and Data

The mechanism by which cethromycin-d6 exerts its antibacterial effect primarily involves:

  • Binding to Ribosomes: Cethromycin-d6 binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by blocking peptide bond formation.
  • Inhibition of Translocation: This action prevents the movement of ribosomes along messenger RNA, effectively stalling bacterial growth.

Studies indicate that cethromycin-d6 retains potent activity against strains resistant to traditional macrolides due to its unique binding characteristics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cethromycin-d6 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data:
    • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the molecular environment of hydrogen and deuterium atoms.
    • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands .
Applications

Scientific Uses

Cethromycin-d6 serves multiple purposes in scientific research:

  1. Antibiotic Development: Its effectiveness against resistant bacteria makes it a candidate for further development into new therapeutic agents.
  2. Pharmacokinetic Studies: The deuterated form allows researchers to track metabolic pathways more accurately through isotope labeling techniques.
  3. Mechanistic Studies: Understanding how modifications affect binding affinity and efficacy against various pathogens aids in designing better antibiotics.
Introduction to Cethromycin-d6

Background and Historical Development of Cethromycin

Cethromycin (initially designated ABT-773) is a third-generation ketolide antibiotic derived from clarithromycin through structural modifications. Developed by Abbott Laboratories, its core structure replaces the cladinose sugar of traditional macrolides with a 3-keto group and incorporates a unique quinoline-extended alkyl-aryl side chain at the C6/C11 positions [1] [4]. This design confers potent activity against Gram-positive pathogens like Streptococcus pneumoniae (including multidrug-resistant strains expressing erm(B) or mef(A) resistance mechanisms), Haemophilus influenzae, and atypical respiratory pathogens such as Legionella pneumophila and Mycoplasma pneumoniae [1] [8]. The compound functions through dual mechanisms: binding domain II and V of the 23S ribosomal RNA subunit to inhibit protein synthesis and disrupting ribosomal assembly by interacting with nascent 50S subunits [4] [8].

Advanced Life Sciences acquired cethromycin in 2004 and advanced it through clinical trials for community-acquired pneumonia (CAP). A New Drug Application (NDA) submitted to the FDA in 2008 demonstrated clinical cure rates of 83.1% (compared to clarithromycin's 81.1%) in pivotal Phase III studies [8]. However, regulatory approval was denied in 2009 due to evolving clinical trial standards and insufficient evidence of superiority over comparators [1]. Beyond CAP, cethromycin received orphan drug designation for inhalational anthrax prophylaxis based on efficacy in pneumonic plague models, where it achieved 100% survival in rats after lethal Yersinia pestis challenge and eradicated bacteria from spleen and blood [7].

Table 1: Key Milestones in Cethromycin Development

YearEventSignificance
Pre-2004Discovery as ABT-773 (Abbott)Structural optimization of ketolide core for enhanced ribosomal binding
2004Acquisition by Advanced Life SciencesTransition to late-stage clinical development for CAP
2008NDA Submission for CAPBased on Phase III trials showing non-inferiority to clarithromycin
2009FDA Advisory Committee reviewCited insufficient efficacy evidence despite acceptable safety profile
2011Demonstrated efficacy in pneumonic plague modelsComplete protection at 70 mg/kg BID dosing post-exposure
2025Identification of antiplasmodial activitySingle-dose cure of Plasmodium berghei liver stages in murine models

Significance of Deuterium Incorporation in Pharmaceutical Research

Deuterium (²H), a stable, non-radioactive hydrogen isotope, forms stronger carbon-deuterium (C-D) bonds due to its higher mass and lower zero-point energy compared to carbon-hydrogen (C-H) bonds. This bond strength difference translates to a kinetic isotope effect (KIE), where cleavage of C-D bonds requires higher activation energy, potentially slowing metabolic reactions like oxidative demethylation or hydroxylation catalyzed by cytochrome P450 (CYP) enzymes [6] [9]. In deuterated pharmaceuticals, this effect aims to modulate pharmacokinetics—prolonging half-life, reducing metabolite-mediated toxicity, or minimizing drug-drug interactions—without altering primary pharmacology [9].

The "deuterium switch" strategy, exemplified by FDA-approved deutetrabenazine (for Huntington's chorea), leverages these properties to enhance therapeutic utility. Successful deuteration requires precise atomic selection: positions adjacent to metabolic "hotspots" (e.g., sites of CYP oxidation) yield optimal benefits [6] [9]. For cethromycin, which undergoes hepatic metabolism primarily via CYP3A4, deuterium incorporation at vulnerable methyl groups could attenuate first-pass metabolism and increase systemic exposure.

Table 2: Impact of Deuterium in Selected Pharmaceuticals

Deuterated DrugParent DrugDeuteration SitePrimary Advantage
DeutetrabenazineTetrabenazineMethoxy groupsReduced dosing frequency; improved tolerability
CTP-347 (d₂-Paroxetine)ParoxetineMethylene-dioxymethyleneAvoided CYP2D6 inactivation; reduced drug interactions
d₉-IvacaftorIvacaftortert-Butyl groups3-fold ↑ exposure; once-daily dosing feasibility
Cethromycin-d₆CethromycinPredicted: Methyl groupsHypothesized: ↑ metabolic stability & tissue exposure

Role of Isotopically Labeled Compounds in Pharmacokinetic Studies

Isotopic labeling (²H, ³H, ¹⁴C) enables precise drug tracking in vivo without structural perturbation. Deuterated analogs, specifically, facilitate:

  • Metabolic Pathway Elucidation: By comparing deuterated vs. non-deuterated compound metabolism using mass spectrometry, researchers identify primary clearance pathways and quantify isotope effects on metabolite formation [6] [10].
  • Tissue Distribution Studies: Labels permit quantitative assessment of drug penetration into target organs. For cethromycin, conventional studies revealed 440-fold higher concentrations in liver versus plasma, explaining its efficacy against hepatic-stage Plasmodium [3] [5].
  • Mechanism of Action Validation: Tritium-labeled cethromycin could confirm ribosomal binding sites via autoradiography or elucidate apicoplast disruption in malarial parasites [5] [10].

Cethromycin-d₆ exemplifies these applications. Its synthesis would involve catalytic deuteration of precursor molecules (e.g., tritium-halogen exchange or metal-catalyzed H/D exchange) at metabolically labile positions—likely the C12 ethyl or N-methyl groups [9] [10]. Subsequent pharmacokinetic analyses in preclinical models would measure deuterium's impact on key parameters:

  • Area Under Curve (AUC): Enhanced AUC indicates reduced clearance due to deuterium-mediated metabolic shielding.
  • Volume of Distribution (Vd): Altered Vd suggests changes in tissue binding or penetration.
  • Tissue-to-Plasma Ratios: Critical for drugs like cethromycin where efficacy correlates with intracellular accumulation in lungs or liver [3] [5].

Table 3: Tissue Distribution of Native Cethromycin in Murine Models

TissueDose (mg/kg)Cₘₐₓ (ng/g)AUC₀–₇₂ (ng·h/g)Tissue-to-Plasma Ratio
Plasma605,99434,4291.0
Lung601,291,8704,856,050215.4
Liver602,063,8408,573,030344.2

Data derived from murine pharmacokinetic studies [5].

Cethromycin-d₆'s utility extends beyond antibacterial research. Its application in malaria studies (where liver concentrations >10 μM for 20 hours enable single-dose cures) underscores how deuterium could amplify therapeutic indices for antiprotozoal indications [3] [5]. Future research directions include synthesizing site-specifically labeled analogs and quantifying deuterium isotope effects on metabolism using human hepatocyte models.

Properties

Product Name

Cethromycin-d6

Molecular Formula

C42H53D6N3O10

Molecular Weight

771.97

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.